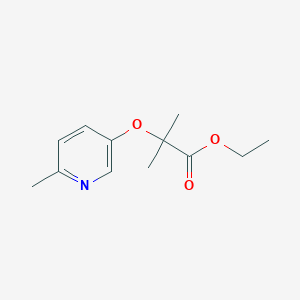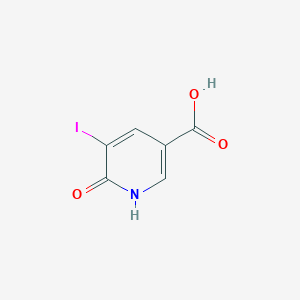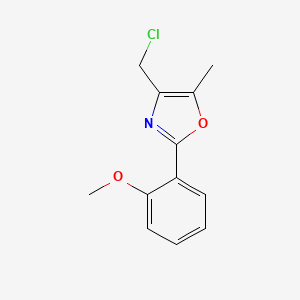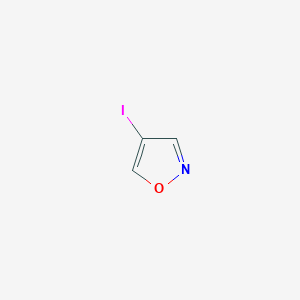
3,3-二甲基哌啶-4-醇
描述
The compound 3,3-Dimethylpiperidin-4-ol is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are known for their biological activities and are often used in pharmaceutical research and development. The papers provided discuss various derivatives of piperidine and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of piperidine derivatives is a key area of interest in medicinal chemistry. For instance, the synthesis of the two enantiomers of 3-(3,4-dimethylphenyl)-1-propylpiperidine, a potent and selective D4 dopaminergic ligand, was achieved, highlighting the importance of stereochemistry in the biological activity of these compounds . Similarly, the synthesis of cis and trans 1,3-dimethylpiperidin-4-ols and their ester derivatives was described, with the configurations and preferred conformations determined using spectroscopic methods .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological function. The crystal and molecular structure of 4,4'-dimethyl-3,3'-dinitro-2,2'-hydrazobipyridine was determined using X-ray diffraction and DFT analysis, revealing intramolecular hydrogen bonds and intermolecular interactions that stabilize the structure . Conformational studies of 1,3-dimethylpiperidin-4-ols and related compounds were also conducted, providing insights into the preferred conformations of these molecules .
Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions that can modify their structure and enhance their biological activity. For example, the unusual formation of N-hydroxy-3,3-dimethyl-2,6-diarylpiperidin-4-one and its thiosemicarbazide derivative was reported, with these compounds showing significant antimicrobial activity . This demonstrates the potential of piperidine derivatives to be modified into therapeutically relevant molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and substituents. The conformational equilibria in N,3- and N,4-dimethylpiperidine were studied, providing estimates of the free energy differences for the C-methyl group in these compounds . Additionally, the molecular structures of three N-aryl-substituted 3-hydroxypyridin-4-ones were determined, showing hydrogen-bonded dimeric pairs that could affect their physical properties and reactivity .
科学研究应用
合成和立体化学
已广泛研究了异构的1,3-二甲基哌啶-4-醇及其衍生酯的合成和立体化学。这些研究侧重于根据p.m.r.特性确定构型和首选构象,有助于理解类似化合物如3,3-二甲基哌啶-4-醇(Casy & Jeffery, 1972)的结构特性。
构象平衡
对N,3-和N,4-二甲基哌啶的研究为3,3-二甲基哌啶-4-醇的构象平衡提供了见解。这些研究估计了这些化合物中C-甲基基团的自由能差异,深化了对它们构象行为的理解(Robinson, 1975)。
结合实验
为了放射配体结合实验,制备了一系列3,3-二甲基哌啶衍生物,针对σ(1)和σ(2)受体。这些化合物大多带有杂环或双环核,对这些受体表现出不同的亲和力,这对于理解3,3-二甲基哌啶-4-醇的药理特性至关重要(Ferorelli et al., 2011)。
热化学研究
已研究了甲基哌啶和二甲基哌啶衍生物的热化学,以了解甲基基团对哌啶环稳定性和构象行为的影响。这项研究对于预测类似化合物如3,3-二甲基哌啶-4-醇的物理性质和反应性至关重要(Silva et al., 2006)。
构象变化速率
对3,3-二甲基哌啶的研究提供了有关构象变化速率和溶剂对其构象的影响的见解。了解这些动态对于预测3,3-二甲基哌啶-4-醇在不同环境中的反应性和相互作用至关重要(Hyun & So, 1997)。
聚合物合成
3,3-二甲基哌啶-4-醇衍生物已用于合成聚(β-氨基酯),这在生物可降解聚合物和药物传递系统领域具有重要意义。这些研究探索了这类化合物在创造具有特定降解性能的新材料方面的潜力(Lynn & Langer, 2000)。
新化合物合成
研究包括合成新化合物,如4-氰基-4-二甲基氨基-1,3-二甲基哌啶,并其与亲核试剂的反应。这些研究有助于开发具有潜在应用价值的新化学实体(Unkovskii et al., 1973)。
安全和危害
The compound has been classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, maintaining good ventilation during use and storage, and preventing inhalation of gas, mist, steam, and spray .
未来方向
While the future directions for this compound are not explicitly mentioned in the search results, its potential applications in the synthesis of pesticides, medicines, and dyes, as well as its anti-inflammatory, antibacterial, and antioxidant properties, suggest that it could be further explored in these areas .
属性
IUPAC Name |
3,3-dimethylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)5-8-4-3-6(7)9/h6,8-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCBPOMEIUZJMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCC1O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620992 | |
| Record name | 3,3-Dimethylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylpiperidin-4-ol | |
CAS RN |
373603-88-4 | |
| Record name | 3,3-Dimethyl-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=373603-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethylpiperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the formation and presence of 4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-ol in the context of MLN3897 metabolism?
A1: The research abstract [] indicates that 4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-ol (abbreviated as M40 in the study) is a significant metabolite of MLN3897 in humans. It's formed through the N-dealkylation of the piperidinyl moiety present in the parent molecule. Interestingly, the study found that metabolites originating from the chlorophenyl-labeled moiety, like M40, exhibited notably higher systemic exposure compared to metabolites derived from the tricyclic-labeled moiety. This suggests that the metabolic pathway leading to M40 might be more prominent or that M40 is cleared from the system at a slower rate. This information is valuable for understanding the overall pharmacokinetic profile of MLN3897.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B1321966.png)

![4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL](/img/structure/B1321970.png)


![7-Chlorothieno[3,2-B]pyridine-2-carbonitrile](/img/structure/B1321974.png)
